5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a 3-chlorophenyl group, a 4-(4-methoxyphenyl)piperazine moiety, and a methyl substituent. The hydroxyl group at position 6 may enhance hydrogen-bonding capacity, influencing target binding or solubility .
Properties
IUPAC Name |
5-[(3-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-4-3-5-17(24)14-16)28-12-10-27(11-13-28)18-6-8-19(31-2)9-7-18/h3-9,14,20,30H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYFBEFIVFORSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to interact with their targets, leading to various biological activities. For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties.
Biochemical Pathways
Some triazole compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway.
Result of Action
Some triazole compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₅OS
- Molecular Weight : 365.89 g/mol
- Structure : The compound features a thiazole and triazole moiety, which are known for their diverse pharmacological properties.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of similar triazole derivatives on various cancer cell lines. For instance, a related compound was shown to exhibit selective cytotoxicity against melanoma cells (VMM917) with an IC50 value indicating significant efficacy compared to normal cells. The mechanism involved cell cycle arrest at the S phase and reduced melanin production, suggesting potential use in melanoma therapy .
Table 1: Cytotoxic Effects of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B9 | VMM917 | 4.9 | S-phase arrest, melanin reduction |
| A | HeLa | 10.5 | Apoptosis induction |
| B | MCF-7 | 8.2 | Cell cycle arrest |
The biological activity of this compound is likely attributed to its interaction with specific molecular targets involved in cancer proliferation and survival. The triazole ring is known to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis and is often overexpressed in melanoma cells .
Pharmacological Potential
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects.
- Anti-inflammatory Effects : The presence of the piperazine moiety is associated with anti-inflammatory activities, which could enhance the therapeutic profile of this compound .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase activity, which could be beneficial in neurodegenerative disorders .
Study on Melanoma Treatment
In a study published in the International Journal of Biology and Chemistry, researchers investigated the effects of a triazole derivative on melanoma cells. The compound exhibited a selective cytotoxic effect and induced cell cycle arrest, making it a candidate for further development as an anti-melanoma agent .
Multi-Kinase Inhibitor Research
Research has indicated that compounds similar to the one may act as multi-kinase inhibitors, targeting several pathways involved in cancer progression. This poly-specific inhibition could lead to more effective treatments with reduced side effects compared to traditional therapies .
Comparison with Similar Compounds
Key Compounds :
Analysis :
- The 4-methoxyphenyl group in the target compound likely enhances binding to serotonin/dopamine receptors compared to the 3-chlorophenyl variant in , which introduces steric hindrance .
Modifications in the Heterocyclic Core
Key Compounds :
Analysis :
- The thiazolo-triazol core in the target compound offers greater planarity than ’s pyrazol-thiazole hybrids, favoring interactions with flat binding pockets .
Chlorophenyl and Methoxyphenyl Positioning
Key Comparisons :
- 3-Chlorophenyl (Target) vs. 4-Chlorophenyl () : The meta-chloro substitution in the target compound may enhance hydrophobic interactions compared to para-substituted analogs, which are more electron-withdrawing .
- 4-Methoxyphenyl (Target) vs. 4-Methoxybenzylidene () : The methoxy group in the target’s piperazine improves solubility, whereas ’s benzylidene moiety introduces conjugation effects, altering UV absorption and redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
